molecular formula C9H9ClFNO B379615 N-(3-chloro-4-fluorophenyl)propanamide CAS No. 24109-05-5

N-(3-chloro-4-fluorophenyl)propanamide

Cat. No.: B379615
CAS No.: 24109-05-5
M. Wt: 201.62g/mol
InChI Key: GFJKYZZAILHFPK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)propanamide (CAS: 131605-66-8) is a halogenated aromatic propanamide derivative with the molecular formula C₉H₈Cl₂FNO and a molecular weight of 236.07 g/mol . The compound features a propanamide backbone substituted with a 3-chloro-4-fluorophenyl group (Figure 1). Its structural simplicity and electron-withdrawing halogen substituents make it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting enzymes or receptors through hydrogen bonding or hydrophobic interactions .

Properties

CAS No.

24109-05-5

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)propanamide

InChI

InChI=1S/C9H9ClFNO/c1-2-9(13)12-6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13)

InChI Key

GFJKYZZAILHFPK-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)F)Cl

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
N-(3-chloro-4-fluorophenyl)propanamide C₉H₈Cl₂FNO 236.07 3-chloro-4-fluorophenyl Pharmaceutical intermediate
3-Chloro-N-(4-methylphenyl)propanamide C₁₀H₁₂ClNO 197.66 4-methylphenyl Organic synthesis intermediate
Compound 28 (Antimalarial derivative) C₂₃H₂₅ClFN₃O₄S 510.98 Morpholinosulfonylphenyl Antiplasmodial (IC₅₀: low nM)
Tasimelteon C₁₅H₁₉NO₂ 245.32 Dihydrobenzofuranyl cyclopropane Melatonin receptor agonist
3-(3-Chloro-4-fluorophenyl)-N-(oxan-4-yl)propanamide C₁₄H₁₇ClFNO₂ 285.74 Oxane (tetrahydropyran) Drug discovery intermediate

Key Research Findings

  • Electronic Effects : Halogen substituents (Cl, F) enhance electrophilicity and hydrogen-bond acceptor capacity, critical for target engagement .
  • Steric Influence: Bulky groups (e.g., morpholinosulfonyl in Compound 28) improve selectivity but may reduce bioavailability .
  • Therapeutic Potential: Structural modifications (e.g., tasimelteon’s cyclopropane-benzofuran) enable receptor-specific activity .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. Triethylamine (TEA) is typically employed as a base to scavenge HCl, shifting the equilibrium toward product formation. A molar ratio of 1:1.2 (amine:acyl chloride) ensures complete conversion while minimizing side reactions such as over-acylation.

Solvent Systems and Temperature Control

Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred solvents due to their ability to dissolve both reactants and byproducts. Reactions are conducted at 0°C to room temperature to suppress thermal degradation of the acyl chloride. For example, S9 (N-4'-fluorophenyl-2-chloropropanamide) was synthesized in DCM at 0°C, yielding 99% after purification.

Workup and Isolation

Post-reaction, the mixture is washed with 2 M HCl to remove unreacted TEA, followed by saturated NaHCO₃ to neutralize residual acid. Brine washes aid in phase separation. The crude product is concentrated under reduced pressure and purified via column chromatography (hexane:ethyl acetate) or recrystallization from ethanol.

Alternative Acylating Agents and Their Efficacy

While 3-chloropropionyl chloride is the standard acylating agent, alternative reagents such as mixed anhydrides and active esters have been explored for specialized applications.

Mixed Anhydride Approach

Carbodiimide-mediated coupling (e.g., EDC/HOBt) generates active esters in situ, enabling acylation under neutral conditions. This method is advantageous for acid-sensitive substrates but requires stringent moisture control and higher costs.

Enzymatic Acylation

Lipase-catalyzed reactions offer enantioselective synthesis under aqueous conditions. However, limited substrate compatibility and longer reaction times (48–72 hours) restrict industrial adoption.

Optimization of Reaction Parameters

Temperature and Time Dependence

Elevated temperatures (50–60°C) accelerate reaction kinetics but risk decomposition of the acyl chloride. A balance is achieved by refluxing in THF for 4–6 hours, achieving >90% conversion.

Catalytic Enhancements

The addition of KI (10 mol%) as a catalyst in ethanol reduces reaction time from 16 hours to 6 hours, enhancing yield to 92%.

Purification and Analytical Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile:water gradient) resolves this compound from byproducts like diacylated amines. Preparative HPLC achieves >98% purity, albeit with lower throughput.

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 1.83 (d, J = 7.1 Hz, 3H, CH₃), 4.53 (q, J = 7.1 Hz, 1H, CH), 7.06–7.56 (m, 3H, ArH), 8.41 (s, 1H, NH).

  • ¹³C NMR : δ 22.8 (CH₃), 56.3 (CH), 116.3–160.3 (ArC), 168.1 (C=O).

  • IR (KBr) : 3254 cm⁻¹ (N-H stretch), 1661 cm⁻¹ (C=O), 1509 cm⁻¹ (C-F).

Industrial-Scale Production and Challenges

Cost-Effective Solvent Recovery

DCM is replaced with toluene in large-scale reactions to facilitate recycling via distillation, reducing environmental impact.

Byproduct Management

Diacylated impurities (≤5%) are minimized by maintaining a 1:1 amine:acyl chloride ratio and incremental reagent addition.

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